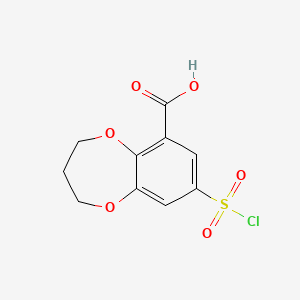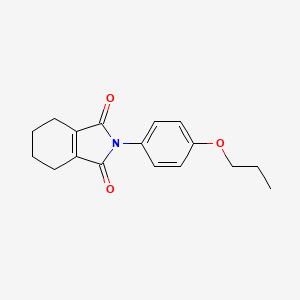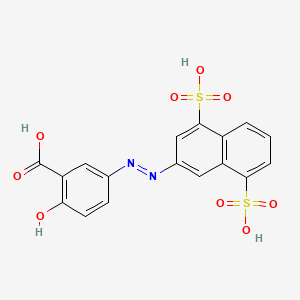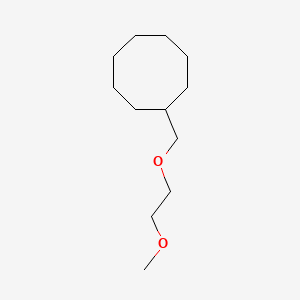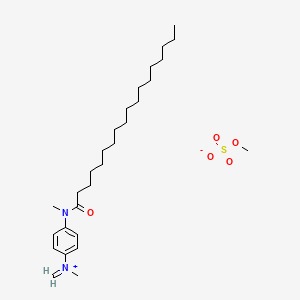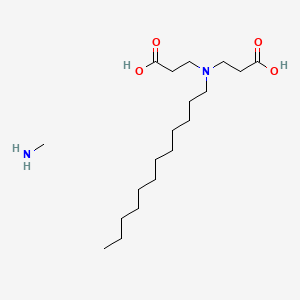
2,2'-(2-Methylpropylidene)bis(6-cyclopentyl-4-isopropylphenol)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-(2-Methylpropylidene)bis(6-cyclopentyl-4-isopropylphenol) is a complex organic compound with the molecular formula C32H46O2. This compound is characterized by its unique structure, which includes cyclopentyl and isopropyl groups attached to a phenolic backbone. It is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(2-Methylpropylidene)bis(6-cyclopentyl-4-isopropylphenol) typically involves the condensation of 6-cyclopentyl-4-isopropylphenol with 2-methylpropylidene. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under controlled temperature conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, with stringent control over reaction parameters to maximize yield and purity. The final product is then purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-(2-Methylpropylidene)bis(6-cyclopentyl-4-isopropylphenol) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The phenolic hydroxyl groups can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: The major products are typically quinones or other oxidized derivatives.
Reduction: The major products are reduced phenolic compounds.
Substitution: The major products are halogenated phenols.
Applications De Recherche Scientifique
2,2’-(2-Methylpropylidene)bis(6-cyclopentyl-4-isopropylphenol) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,2’-(2-Methylpropylidene)bis(6-cyclopentyl-4-isopropylphenol) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s phenolic groups can form hydrogen bonds and interact with active sites, modulating the activity of the target molecules. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bisphenol A: Similar in structure but lacks the cyclopentyl groups.
Bisphenol F: Similar but has different substituents on the phenolic rings.
Bisphenol S: Contains sulfone groups instead of the cyclopentyl and isopropyl groups.
Uniqueness
2,2’-(2-Methylpropylidene)bis(6-cyclopentyl-4-isopropylphenol) is unique due to the presence of cyclopentyl and isopropyl groups, which impart distinct chemical and physical properties. These structural features can influence the compound’s reactivity, stability, and interaction with biological targets, making it valuable for specific research applications.
Propriétés
Numéro CAS |
93803-60-2 |
|---|---|
Formule moléculaire |
C32H46O2 |
Poids moléculaire |
462.7 g/mol |
Nom IUPAC |
2-cyclopentyl-6-[1-(3-cyclopentyl-2-hydroxy-5-propan-2-ylphenyl)-2-methylpropyl]-4-propan-2-ylphenol |
InChI |
InChI=1S/C32H46O2/c1-19(2)24-15-26(22-11-7-8-12-22)31(33)28(17-24)30(21(5)6)29-18-25(20(3)4)16-27(32(29)34)23-13-9-10-14-23/h15-23,30,33-34H,7-14H2,1-6H3 |
Clé InChI |
GUQPPJSPZYSPPS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC(=C(C(=C1)C(C2=CC(=CC(=C2O)C3CCCC3)C(C)C)C(C)C)O)C4CCCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


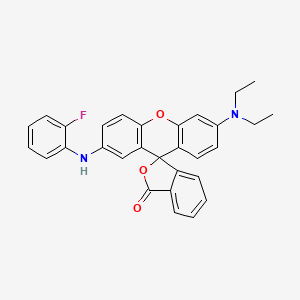
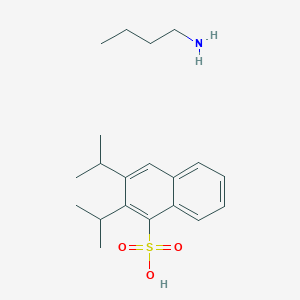
![3,7-Dibutyl-9,9-dimethyl-3,7-diazabicyclo[3.3.1]nonane-2,4,6,8-tetrone](/img/structure/B12676743.png)
